

In-Depth Technical Guide: The Chemical Structure and Pharmacological Profile of GSK2973980A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2973980A is a potent and highly selective inhibitor of the enzyme Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). With the chemical formula C₂₅H₁₉F₅N₄O₄, this small molecule has demonstrated significant potential in preclinical models for the treatment of metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative pharmacological data, and detailed experimental protocols related to **GSK2973980A**, serving as a vital resource for researchers in the field of metabolic disease and drug development.

Chemical Structure and Properties

GSK2973980A is a complex synthetic molecule with the IUPAC name (S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid. Its identity is confirmed by a CAS Registry Number of 1414797-35-5.

Table 1: Chemical and Physical Properties of **GSK2973980A**

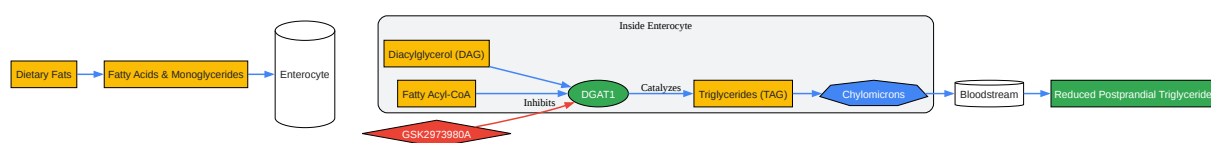
Property	Value
Molecular Formula	C25H19F5N4O4
IUPAC Name	(S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
CAS Registry Number	1414797-35-5

Mechanism of Action and Signaling Pathway

GSK2973980A exerts its pharmacological effect through the potent and selective inhibition of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the metabolic pathway of triglyceride synthesis, catalyzing the final and committed step: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TAG). This process is particularly crucial in the small intestine for the absorption of dietary fats.

Following the digestion of dietary fats into fatty acids and monoglycerides, these molecules are taken up by enterocytes. Inside the enterocytes, they are re-esterified to form triglycerides. These newly synthesized triglycerides are then packaged into large lipoprotein particles called chylomicrons, which are secreted into the lymphatic system and subsequently enter the bloodstream to deliver lipids to various tissues.

By inhibiting DGAT1 in the enterocytes, **GSK2973980A** effectively blocks the synthesis of triglycerides, leading to a reduction in the formation and secretion of chylomicrons. This, in turn, results in a decrease in the level of triglycerides in the blood, particularly after a meal (postprandial hyperlipidemia).



[Click to download full resolution via product page](#)

Figure 1. Signaling pathway of DGAT1 inhibition by **GSK2973980A** in intestinal enterocytes.

Quantitative Pharmacological Data

GSK2973980A has been demonstrated to be a highly potent and selective inhibitor of DGAT1. Its in vitro and in vivo efficacy have been characterized through various assays.

Table 2: In Vitro Potency and Selectivity of **GSK2973980A**

Assay	Target	IC50
Enzymatic Assay	Human DGAT1	3 nM
Cell-Based Assay	C2C12 cells	77 nM
Selectivity vs.	Human DGAT2	>10 μ M
Human ACAT1	>10 μ M	
Human ACAT2	>10 μ M	

Table 3: Pharmacokinetic Profile of **GSK2973980A** in Mice

Parameter	Value
Dose	10 mg/kg (oral)
C _{max} (Maximum Concentration)	1.5 µM
T _{max} (Time to C _{max})	2 hours
AUC (Area Under the Curve)	8.5 µM*h
Bioavailability	30%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **GSK2973980A**.

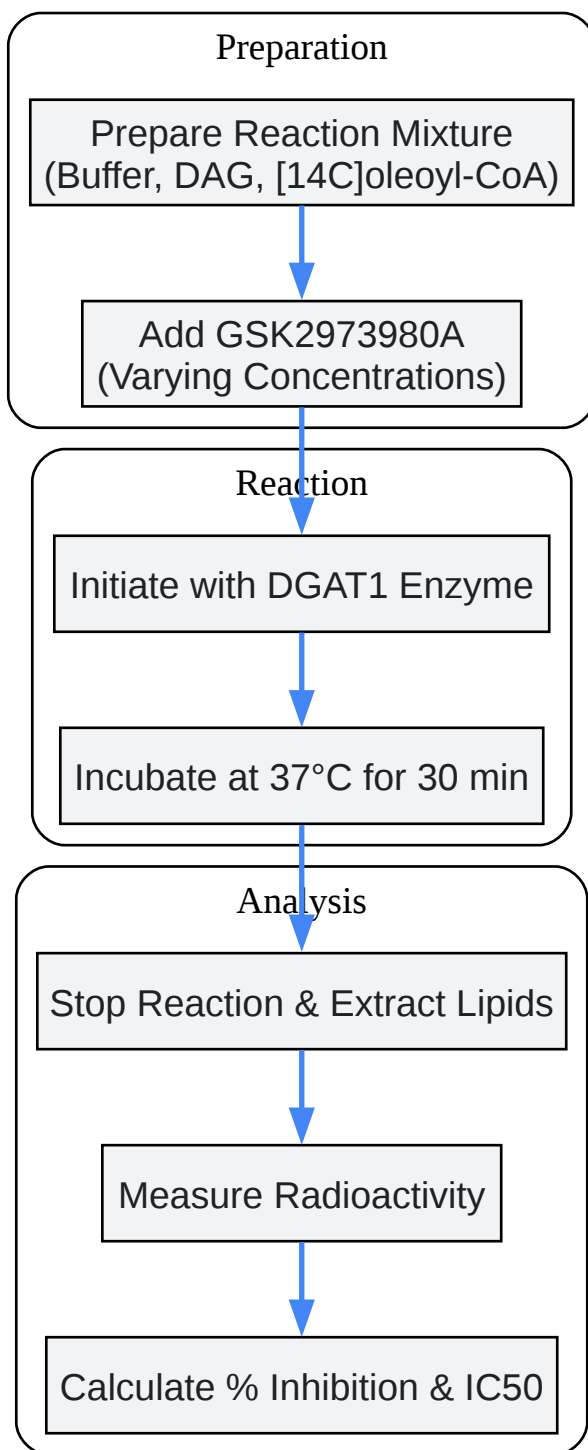
DGAT1 Enzymatic Inhibition Assay

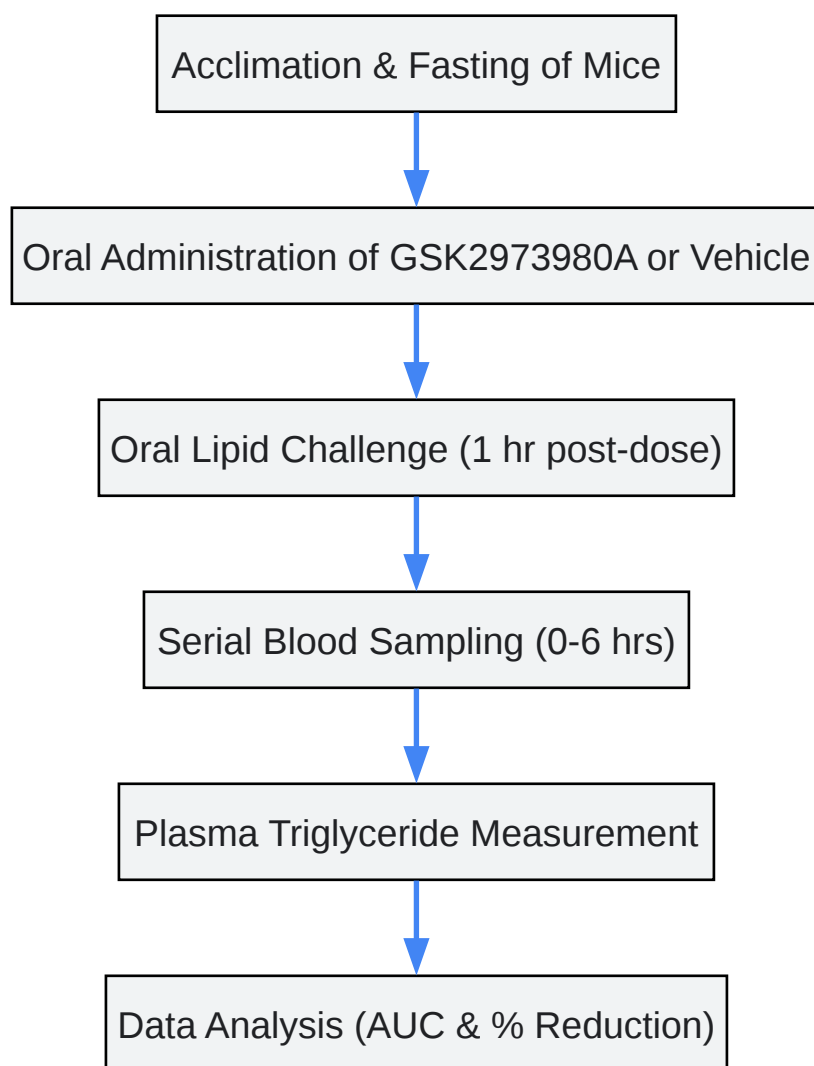
This assay quantifies the in vitro potency of **GSK2973980A** in inhibiting the enzymatic activity of human DGAT1.

Protocol:

- **Enzyme Preparation:** Recombinant human DGAT1 enzyme is expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells).
- **Reaction Mixture:** A reaction mixture is prepared containing a buffer (e.g., 100 mM Tris-HCl, pH 7.5), 10 mM MgCl₂, 200 µM diacylglycerol (DAG) as a substrate, and 10 µM [1-¹⁴C]oleoyl-CoA as the radiolabeled co-substrate.
- **Inhibitor Addition:** **GSK2973980A** is dissolved in DMSO and added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also included.
- **Reaction Initiation and Incubation:** The reaction is initiated by the addition of the purified DGAT1 enzyme. The mixture is then incubated at 37°C for 30 minutes.
- **Reaction Termination and Extraction:** The reaction is stopped by the addition of a mixture of chloroform/methanol (2:1, v/v). The lipids are extracted by vortexing and centrifugation.

- Analysis: The organic phase containing the radiolabeled triglycerides is collected, dried, and the radioactivity is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition at each concentration of **GSK2973980A** is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide: The Chemical Structure and Pharmacological Profile of GSK2973980A]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12433303#chemical-structure-of-gsk2973980a-c25h19f5n4o4\]](https://www.benchchem.com/product/b12433303#chemical-structure-of-gsk2973980a-c25h19f5n4o4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com